
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Descripción general
Descripción
Métodos De Preparación
La síntesis de Y-25510 implica varios pasos, comenzando con la preparación del núcleo de pirazolo[3,4-b]piridina. Las condiciones de reacción normalmente incluyen el uso de dimetilaminoetanol y otros reactivos para introducir el grupo dimetilamino y el grupo metoxietilo en el anillo de fenilo. El producto final se obtiene mediante una serie de pasos de purificación para garantizar una alta pureza .
Análisis De Reacciones Químicas
Y-25510 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales de la molécula.
Sustitución: Y-25510 puede sufrir reacciones de sustitución donde ciertos grupos en la molécula se reemplazan por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Y-25510 has been extensively studied for its immunomodulatory properties. Research indicates that it stimulates the production of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), in human peripheral blood mononuclear cells and THP-1 cells. The stimulation of IL-1β mRNA expression by Y-25510 requires new protein synthesis, while the expression of IL-6 is dependent on the activation of the nuclear transcription factor-kappa B (NF-kB) pathway in the presence of lipopolysaccharide (LPS) .
Table 1: Cytokine Production Induced by Y-25510
Cytokine | Mechanism of Action | Requirement for Stimulation |
---|---|---|
IL-1β | Requires new protein synthesis | Yes |
IL-6 | Involves NF-kB pathway activation | Yes (with LPS) |
Enhancement of Host Defense
Y-25510 has shown promise in enhancing host defense mechanisms, particularly in models of leukopenia induced by chemotherapy agents like 5-fluorouracil (5-FU). In studies comparing its effects to recombinant human granulocyte colony-stimulating factor (rhG-CSF), Y-25510 effectively prevented leukopenia and accelerated recovery from reduced leukocyte counts. Notably, it restored not only peripheral neutrophil numbers but also improved bone marrow cell counts significantly more than rhG-CSF .
Table 2: Comparison of Y-25510 and rhG-CSF in Leukopenia Recovery
Treatment | Effect on Peripheral Neutrophils | Effect on Bone Marrow Cells |
---|---|---|
Y-25510 | Significant increase | Restoration observed |
rhG-CSF | Limited effect | Restoration not observed for lymphocytes and monocytes |
Potential Therapeutic Applications
The compound's ability to modulate immune responses suggests several potential therapeutic applications:
3.1. Cancer Therapy
Y-25510 may be beneficial as an adjunct treatment in cancer therapies that lead to leukopenia, enhancing patient recovery post-chemotherapy.
3.2. Autoimmune Disorders
Given its immunomodulatory effects, Y-25510 could be explored for treating autoimmune conditions by balancing cytokine production.
3.3. Inflammatory Diseases
The compound's ability to stimulate pro-inflammatory cytokines positions it as a candidate for research into treatments for various inflammatory diseases.
Mechanistic Insights
The mechanisms by which Y-25510 exerts its effects involve complex interactions at the cellular level:
4.1. Cytokine Pathways
Research indicates distinct pathways for IL-1β and IL-6 production, highlighting the multifaceted role of Y-25510 in immune modulation .
4.2. Hematopoietic Recovery
Y-25510 promotes hematopoietic recovery through different mechanisms than those utilized by rhG-CSF, suggesting unique pathways that could be targeted for therapeutic benefit .
Mecanismo De Acción
Y-25510 ejerce sus efectos estimulando la producción de interleucina-1 beta e interleucina-6 a nivel de la expresión de ARN mensajero en monocitos humanos cultivados. Esta estimulación conduce a un aumento en los niveles de estas citoquinas, que desempeñan un papel crucial en la respuesta inmunitaria. El mecanismo de acción del compuesto involucra diferentes vías de las del lipopolisacárido, lo que indica un modo de acción único .
Comparación Con Compuestos Similares
Y-25510 se compara con otros compuestos similares, como el factor de estimulación de colonias de granulocitos humanos recombinante, en términos de su capacidad para mejorar los mecanismos de defensa del huésped. Si bien ambos compuestos estimulan la producción de citoquinas, Y-25510 tiene una estructura y un mecanismo de acción únicos que lo distinguen de otros estimulantes de citoquinas .
Compuestos similares incluyen:
- Factor de estimulación de colonias de granulocitos humanos recombinante
- Otros derivados de pirazolo[3,4-b]piridina
Estos compuestos comparten algunas similitudes estructurales con Y-25510 pero difieren en sus grupos funcionales específicos y actividades biológicas .
Actividad Biológica
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid, commonly referred to as Y-25510, is a synthetic compound that has garnered attention for its biological activities, particularly in immunomodulation. This article provides a comprehensive overview of its biological activity, focusing on its effects on cytokine production and potential therapeutic applications.
- IUPAC Name : 2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Molecular Formula : C19H22N4O3
- Molecular Weight : 354.4 g/mol
- CAS Number : 145194-32-7
Y-25510 has been shown to stimulate the production of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). Research indicates that the compound enhances mRNA expression for these cytokines in cultured human peripheral blood mononuclear cells (PBMC) and THP-1 cells (a human monocytic leukemia cell line), particularly in the presence of lipopolysaccharide (LPS), which acts as a stimulant for immune response .
Cytokine Production
The stimulation of IL-1β and IL-6 occurs through distinct mechanisms:
- IL-1β : The expression is dependent on new protein synthesis, as evidenced by the suppression of mRNA expression when cycloheximide, a protein synthesis inhibitor, is applied.
- IL-6 : This expression is not suppressed by cycloheximide but is inhibited by TPCK, an inhibitor of NF-kappa B activation, suggesting that NF-kappa B plays a crucial role in IL-6 production .
Biological Activity Summary Table
Biological Activity | Effect | Mechanism |
---|---|---|
IL-1β Production | Stimulated | Requires new protein synthesis |
IL-6 Production | Stimulated | Involves NF-kappa B activation |
Case Studies and Research Findings
A series of studies have investigated the immunomodulatory effects of Y-25510:
- Immunological Studies : In vitro studies demonstrated that Y-25510 significantly increases the levels of IL-1β and IL-6 in response to LPS stimulation. This suggests its potential role in enhancing immune responses during infections or inflammatory conditions .
- Therapeutic Potential : The ability of Y-25510 to modulate cytokine levels positions it as a candidate for therapeutic applications in diseases characterized by dysregulated immune responses, such as autoimmune disorders or chronic inflammatory diseases .
- Comparative Analysis : Compared to other known immunomodulators, Y-25510 exhibits unique pathways for cytokine regulation, which could lead to differentiated therapeutic profiles .
Propiedades
Número CAS |
145194-32-7 |
---|---|
Fórmula molecular |
C19H22N4O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C19H22N4O3/c1-13(11-22(2)3)26-15-8-6-14(7-9-15)18-16-5-4-10-20-19(16)23(21-18)12-17(24)25/h4-10,13H,11-12H2,1-3H3,(H,24,25) |
Clave InChI |
DYLPVOLNSXUKPG-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O |
SMILES canónico |
CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1H-Pyrazolo(3,4-b)pyridine-1-acetic acid, 3-(4-(2-(dimethylamino)-1-methylethoxy)phenyl)-, (+-)- 3-(4-(2-dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid Y 25510 Y-25510 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.